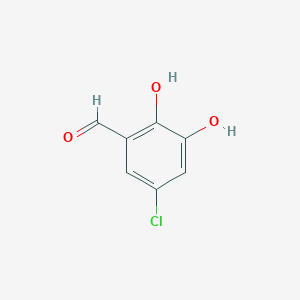

5-Chloro-2,3-dihydroxybenzaldehyde

Description

Contextualization of Substituted Benzaldehydes in Organic and Medicinal Chemistry Research

Substituted benzaldehydes are a class of organic compounds that are foundational to numerous advancements in organic and medicinal chemistry. wisdomlib.orgwisdomlib.org These compounds, characterized by a benzaldehyde (B42025) core with various functional groups attached to the aromatic ring, serve as versatile building blocks in the synthesis of a wide array of more complex molecules. wisdomlib.orgwisdomlib.org Their utility is demonstrated in their application in condensation reactions to create derivatives such as chalcones, oxazolones, and benzoxazole (B165842) derivatives. wisdomlib.org In the realm of medicinal chemistry, substituted benzaldehydes are pivotal in the development of new therapeutic agents. They are instrumental in the synthesis of Schiff bases and pyrazole (B372694) derivatives, which are scaffolds of significant interest in drug discovery. wisdomlib.org Furthermore, these compounds have been investigated for their potential to modulate the oxygen affinity of human hemoglobin, which is a critical area of research for diseases like sickle cell anemia. nih.gov

Significance of Dihydroxy- and Halogen-Substituted Aromatic Aldehydes in Structure-Activity Studies

The introduction of dihydroxy and halogen substituents onto an aromatic aldehyde framework plays a crucial role in structure-activity relationship (SAR) studies. These modifications can profoundly influence the biological and chemical properties of the parent molecule. Dihydroxybenzene derivatives, for example, have been the subject of SAR analyses to understand their effects on biological processes, including their potential as antitumor agents. nih.gov The positioning of the hydroxyl groups can impact the compound's ability to interact with biological targets.

Halogen substitution is a well-established strategy in medicinal chemistry to modulate a compound's properties. nih.gov Halogens can alter the electronic nature of the aromatic ring, which in turn can affect the reactivity and binding affinity of the molecule to its target. nih.govd-nb.info In the context of aromatic aldehydes, halogen substituents have been shown to influence their affinity for surfaces in heterogeneous catalysis, a finding that highlights the electronic effects of these substituents. d-nb.info The combination of both dihydroxy and halogen substituents can therefore lead to compounds with unique and potentially enhanced biological activities, making them valuable tools in the design and optimization of new therapeutic agents.

Overview of the Research Landscape Surrounding 5-Chloro-2,3-dihydroxybenzaldehyde

The research landscape surrounding this compound is still developing, with much of the current understanding being drawn from studies on related analogues.

A significant body of research exists on various dihydroxybenzaldehyde isomers and their derivatives. For instance, 2,4-dihydroxybenzaldehyde (B120756) has been used to synthesize Schiff bases with a range of biological activities, including antioxidant and enzyme inhibition properties. researchgate.net Similarly, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and its derivatives have been studied for their antitumor effects and as precursors for urushiol (B600771) analogues with anticorrosion properties. nih.govrsc.org The synthesis of 2,5-dihydroxybenzaldehyde (B135720) has also been a focus, as it is an important intermediate in the production of polymer liquid crystals and dyes. patsnap.com The synthesis of the parent compound, 2,3-dihydroxybenzaldehyde (B126233), has been achieved from o-vanillin. chemicalbook.com These investigations into related dihydroxybenzaldehydes provide a valuable comparative framework for understanding the potential properties and applications of this compound.

The rationale for a thorough investigation of this compound stems from the unique combination of its functional groups. The presence of the chlorine atom at the 5-position, in conjunction with the 2,3-dihydroxy arrangement, is anticipated to confer distinct chemical and biological properties compared to its non-halogenated or isomeric counterparts. The introduction of a halogen can influence factors such as lipophilicity and metabolic stability, which are critical in drug design. While its analogue, 5-Chloro-2,4-dihydroxybenzaldehyde, has been noted for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly anti-inflammatory and antimicrobial compounds, the specific properties of the 2,3-dihydroxy isomer remain less explored. chemimpex.com A comprehensive study of this compound is therefore warranted to elucidate its chemical reactivity, physical properties, and potential as a scaffold in medicinal chemistry and materials science.

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and its related analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 73275-96-4 | C₇H₅ClO₃ | 172.57 | Not available |

| 2,3-Dihydroxybenzaldehyde | 24677-78-9 | C₇H₆O₃ | 138.12 | Not available |

| 5-Chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 | C₇H₅ClO₃ | 172.57 | 163-164 |

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 19652-32-5 | C₇H₄BrClO₂ | 235.47 | 81.5-90.5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQHATXAPFWWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73275-96-4 | |

| Record name | 5-chloro-2,3-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2,3 Dihydroxybenzaldehyde and Its Structural Analogues

Direct Synthetic Routes to 5-Chloro-2,3-dihydroxybenzaldehyde

The direct synthesis of this compound can be approached through the formylation of a suitable chlorinated precursor. A plausible and established method for the introduction of a formyl group onto a phenol (B47542) ring is the Reimer-Tiemann reaction. byjus.comwikipedia.orgnumberanalytics.com This reaction typically involves the treatment of a phenol with chloroform (B151607) in a basic solution to achieve ortho-formylation. byjus.comjk-sci.com

For the synthesis of this compound, the starting material would be 3-chlorocatechol. The reaction proceeds through the formation of dichlorocarbene (B158193) from chloroform under basic conditions. numberanalytics.com This electrophilic dichlorocarbene then reacts with the phenoxide ion of 3-chlorocatechol, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde. The hydroxyl groups on the catechol ring activate the aromatic system, directing the formylation to an adjacent position.

A related synthesis is that of 3-chloro-2-hydroxybenzaldehyde (B16314) from o-chlorophenol, which also employs the Reimer-Tiemann reaction. prepchem.com In this process, o-chlorophenol is treated with chloroform and sodium hydroxide (B78521). After an extended reaction time at elevated temperatures, the mixture is acidified and steam distilled to isolate the product. prepchem.com This demonstrates the applicability of the Reimer-Tiemann reaction for the formylation of chlorinated phenols.

Strategies for Halogenation of Dihydroxybenzaldehyde Precursors

The introduction of a halogen atom onto a dihydroxybenzaldehyde skeleton requires careful control of regioselectivity due to the activating nature of the hydroxyl groups. Various strategies have been developed for the controlled halogenation of phenolic compounds.

Regioselective Chlorination Techniques for Dihydroxybenzaldehydes

Regioselective chlorination of dihydroxybenzaldehydes is influenced by both electronic and steric factors. The hydroxyl groups strongly direct incoming electrophiles to the ortho and para positions. To achieve chlorination at a specific position, such as the 5-position of 2,3-dihydroxybenzaldehyde (B126233), a nuanced approach is necessary.

One strategy involves the use of a directing group to guide the chlorinating agent to the desired position. For instance, Pd-catalyzed meta-C–H chlorination of phenols has been developed using norbornene as a mediator. nih.gov This method allows for chlorination at a position that is not electronically favored. The identification of a suitable pyridone-based ligand was crucial for the success of this meta-C–H chlorination reaction. nih.gov

Another approach to control regioselectivity is the use of specific chlorinating agents and reaction conditions. For example, the chlorination of phenols with sulfuryl chloride can be influenced by the presence of moderators like tetrahydrothiopyran (B43164) derivatives, which can enhance the para/ortho chlorination ratio. researchgate.net The direct chlorination of unprotected anilines, which are also highly activated systems, has been achieved with high regioselectivity for the para-position using copper(II) chloride in an ionic liquid. beilstein-journals.org These methods highlight the importance of the reagent and solvent system in directing the halogenation.

Formylation Reactions for Aromatic Ring Functionalization

Formylation is a key reaction for the introduction of an aldehyde group onto an aromatic ring, significantly enhancing the synthetic utility of the molecule.

Vilsmeier-Haack Formylation in Related Resorcinol (B1680541) Systems

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. byjus.com The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). byjus.com This electrophilic species then attacks the activated aromatic ring.

This method has been successfully applied to resorcinol systems to produce dihydroxybenzaldehydes. For instance, the synthesis of 2,4-dihydroxybenzaldehyde (B120756) from resorcinol can be achieved in good yields (65–75%) using either phosphorus oxychloride/DMF or oxalyl chloride/DMF. byjus.com The use of oxalyl chloride in acetonitrile (B52724) with DMF also yields the formamidinium chloride salt as an isolatable intermediate, which upon hydrolysis gives 2,4-dihydroxybenzaldehyde. nih.gov

The Vilsmeier-Haack reaction has also been utilized in more complex resorcinol derivatives. For example, the reaction on 4,6-diacetylresorcinol (B1214101) leads to the formation of 4,6-dioxo-4H,6H-pyrano[3,2-g] chromene-3,7-dicarboxaldehyde. prepchem.combeilstein-journals.org

Vilsmeier-Haack Formylation of Resorcinol Systems

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Resorcinol | POCl₃/DMF or Oxalyl chloride/DMF | 2,4-Dihydroxybenzaldehyde | 65–75% | byjus.com |

| Resorcinol | Oxalyl chloride/Acetonitrile/DMF | 2,4-Dihydroxybenzaldehyde | 69-70% | nih.gov |

| 4,6-Diacetylresorcinol | POCl₃/DMF | 4,6-Dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde | Good | prepchem.combeilstein-journals.org |

Derivatization Approaches Utilizing this compound and its Analogues

The aldehyde and hydroxyl functional groups of this compound and its analogues make them valuable precursors for a wide range of derivatives, including Schiff bases.

Synthesis of Schiff Bases from Dihydroxybenzaldehydes

Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde. Dihydroxybenzaldehydes are common starting materials for the preparation of a diverse array of Schiff base ligands, which are of significant interest in coordination chemistry and materials science.

The synthesis generally involves refluxing the dihydroxybenzaldehyde with a primary amine in an alcoholic solvent. For example, new N₂O₂ type Schiff bases have been synthesized by condensing 2,4-dihydroxybenzaldehyde with α-naphthylamine in ethanol. wikipedia.org Similarly, a series of di-, tri-, and tetranuclear metal complexes have been prepared from Schiff base ligands derived from the condensation of 3,4-dihydroxybenzaldehyde (B13553) with various diamines like ethylenediamine (B42938) and o-phenylenediamine (B120857). jk-sci.com

The reaction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde with both aliphatic and aromatic diamines has been shown to produce Schiff bases in high yields. numberanalytics.com Other examples include the preparation of Schiff bases from o-hydroxybenzaldehyde and p-hydroxy-a-naphthaldehyde with diamines in methanol (B129727). researchgate.net

Synthesis of Schiff Bases from Dihydroxybenzaldehydes

| Dihydroxybenzaldehyde | Amine | Solvent | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | Ethanol | wikipedia.org |

| 3,4-Dihydroxybenzaldehyde | Ethylenediamine, o-Phenylenediamine | Ethanol | jk-sci.com |

| 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde | Ethylenediamine, Propylene-1,3-diamine | Not specified | numberanalytics.com |

| o-Hydroxybenzaldehyde | Diamines | Methanol | researchgate.net |

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities. They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503).

In this context, this compound can be reacted with various substituted acetophenones to yield a library of chalcone derivatives. The general reaction involves dissolving the aldehyde and acetophenone in a solvent like ethanol, followed by the dropwise addition of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. rasayanjournal.co.inrltsc.edu.in The reaction mixture is typically stirred at room temperature to facilitate the condensation and subsequent dehydration to form the α,β-unsaturated ketone of the chalcone. rasayanjournal.co.in

Below is a table of representative acetophenones that can be used in the Claisen-Schmidt condensation with this compound to produce novel chalcone derivatives.

| Acetophenone Derivative | Resulting Chalcone General Structure |

| Acetophenone | (E)-1-(phenyl)-3-(5-chloro-2,3-dihydroxyphenyl)prop-2-en-1-one |

| 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(5-chloro-2,3-dihydroxyphenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(5-chloro-2,3-dihydroxyphenyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(5-chloro-2,3-dihydroxyphenyl)prop-2-en-1-one |

| 3'-Nitroacetophenone | (E)-1-(3-nitrophenyl)-3-(5-chloro-2,3-dihydroxyphenyl)prop-2-en-1-one |

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are a significant class of heterocyclic compounds with diverse pharmacological properties. A common and straightforward method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde. semanticscholar.orgorganic-chemistry.orgresearchgate.net

This compound can be utilized as the aldehyde component in this reaction. The synthesis typically involves refluxing the aldehyde with an appropriately substituted o-phenylenediamine in a suitable solvent, often in the presence of a catalytic amount of acid. researchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and aromatization to yield the benzimidazole ring system. semanticscholar.org

The following table illustrates potential o-phenylenediamine reactants for the synthesis of novel benzimidazole derivatives from this compound.

| o-Phenylenediamine Derivative | Resulting Benzimidazole General Structure |

| o-Phenylenediamine | 2-(5-Chloro-2,3-dihydroxyphenyl)-1H-benzo[d]imidazole |

| 4-Methyl-1,2-phenylenediamine | 2-(5-Chloro-2,3-dihydroxyphenyl)-5-methyl-1H-benzo[d]imidazole |

| 4-Methoxy-1,2-phenylenediamine | 2-(5-Chloro-2,3-dihydroxyphenyl)-5-methoxy-1H-benzo[d]imidazole |

| 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-(5-chloro-2,3-dihydroxyphenyl)-1H-benzo[d]imidazole |

| 4-Nitro-1,2-phenylenediamine | 2-(5-Chloro-2,3-dihydroxyphenyl)-5-nitro-1H-benzo[d]imidazole |

Incorporation into Complex Polycyclic Frameworks

The reactivity of the aldehyde and dihydroxy functional groups in this compound makes it a suitable building block for the construction of more complex polycyclic systems. While specific examples utilizing this exact compound are not readily found in the surveyed literature, its structural motifs are present in various natural and synthetic polycyclic compounds. The catechol moiety can participate in cyclization reactions, and the aldehyde group can be used to form new rings through reactions like aldol (B89426) condensations, Knoevenagel condensations, or Pictet-Spengler reactions, leading to the formation of fused or bridged ring systems.

Functionalization for Nanomaterial Composites

The catechol group in this compound has the potential to act as a surface anchor for various nanomaterials. Catechol derivatives are known to bind strongly to metal oxide surfaces, such as titanium dioxide (TiO₂) and iron oxide (Fe₃O₄). This property allows for the functionalization of nanoparticles, which can be used to create hybrid organic-inorganic composites. The aldehyde group can then be further reacted to attach other functional molecules, making this compound a potential linker molecule in the development of functional nanomaterials for applications in catalysis, sensing, and drug delivery. However, specific studies detailing the use of this particular compound in nanomaterial composites were not identified in the conducted searches.

Precursor Utilization in Multistep Organic Transformations

This compound is a valuable precursor for a variety of multistep organic transformations. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to various other functional groups. The hydroxyl groups can be protected and deprotected as needed to allow for selective reactions at other sites in the molecule. These transformations can be key steps in the total synthesis of complex natural products or in the preparation of novel compounds for biological screening. While general multistep synthesis strategies are well-established in organic chemistry, specific examples starting from this compound are not detailed in the available literature. youtube.comyoutube.comyoutube.comyoutube.com

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,3 Dihydroxybenzaldehyde

Exploration of Reaction Pathways and Transformation Mechanisms

The mechanisms underlying the transformation of 5-Chloro-2,3-dihydroxybenzaldehyde are complex, involving various reaction pathways influenced by the electronic effects of its substituents.

Electrochemical methods provide a powerful tool for investigating the redox behavior of dihydroxybenzaldehyde compounds. The oxidation of these molecules typically involves the dihydroxybenzene moiety (catechol unit). Studies on related compounds, such as 2,3-dihydroxybenzaldehyde (B126233) and 3,4-dihydroxybenzaldehyde (B13553), offer significant insights.

The electrochemical oxidation of dihydroxybenzaldehydes proceeds via a two-electron transfer to form the corresponding highly reactive o-benzoquinone derivative. nih.govresearchgate.net This electrochemically generated quinone can then undergo further reactions, such as Michael addition with various nucleophiles. nih.govacademie-sciences.fr

A notable example is the electromethoxylation of 2,3-dihydroxybenzaldehyde in a methanol (B129727) solution. In the presence of a supporting electrolyte like sodium acetate, the compound undergoes methoxylation through an ECE (Electrochemical-Chemical-Electrochemical) mechanism. researchgate.net This process involves the initial electrochemical oxidation to the quinone, followed by a chemical reaction (nucleophilic attack by methanol), and a subsequent electrochemical step to yield a methoxyquinone. researchgate.net In acidic solutions, this methoxylation can occur in parallel with dimerization reactions. researchgate.net

Below is a table summarizing the electrochemical behavior of related dihydroxybenzaldehyde compounds.

| Compound | Condition | Mechanism | Product |

| 2,3-Dihydroxybenzaldehyde | Methanol, Sodium Acetate | ECE | Methoxyquinone |

| 2,3-Dihydroxybenzaldehyde | Acidic Solution | Parallel Methoxylation & Dimerization | Methoxyquinone & Dimer |

| 3,4-Dihydroxybenzaldehyde | Methanol, Sodium Acetate | Dimerization | Dimer |

| 3,4-Dihydroxybenzaldehyde | Acidic Solution | Parallel Methoxylation & Dimerization | Methoxyquinone & Dimer |

This data is based on studies of related dihydroxybenzaldehyde compounds. researchgate.netresearchgate.net

The aldehyde group in halogenated aromatic aldehydes is susceptible to both oxidation and reduction, classic reactions in organic chemistry. masterorganicchemistry.com

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation results in a net increase in the number of C-O bonds and is considered an oxidation because it increases the oxidation state of the aldehydic carbon. masterorganicchemistry.com

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol (R-CHO → R-CH₂OH). britannica.com This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.com The reaction leads to an increase in the number of C-H bonds, signifying a reduction. masterorganicchemistry.com

For aromatic aldehydes that lack an alpha-hydrogen, such as this compound, treatment with a strong base can induce a disproportionation reaction known as the Cannizzaro reaction. britannica.com In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid. britannica.com

Furthermore, the atmospheric oxidation of halogenated aromatics, primarily by hydroxyl radicals (•OH), is a key degradation pathway in the environment. rsc.org This process often begins with the addition of the hydroxyl radical to the aromatic ring. rsc.org

The removal of the chlorine atom (dehalogenation) from the aromatic ring is a critical transformation pathway. For chlorinated aromatic compounds, a primary mechanism for dehalogenation is nucleophilic aromatic substitution. acs.orgnih.gov

In this process, a nucleophile attacks the carbon atom bearing the halogen. For chlorinated and brominated aromatics, this reaction is predicted to proceed preferentially through a two-step mechanism involving the formation of an anionic intermediate (a Meisenheimer complex). acs.orgnih.govresearchgate.net This is followed by the expulsion of the halide ion.

Alternative dehalogenation pathways exist, particularly in biological systems. Oxidative dehalogenation, catalyzed by enzymes like monooxygenases and dioxygenases, involves the incorporation of one or two hydroxyl groups from molecular oxygen, which facilitates the removal of the halogen atom. nih.gov This process is a key step in the microbial degradation of halogenated aromatic pollutants, converting them into more hydrophilic and less toxic compounds. nih.gov

Intramolecular hydrogen bonding plays a crucial role in determining the structure, stability, and reactivity of this compound. The molecule can form two internal hydrogen bonds: one between the 2-hydroxyl group and the aldehyde's carbonyl oxygen, and another between the 2-hydroxyl and 3-hydroxyl groups.

The hydrogen bond between the ortho-hydroxyl group and the carbonyl is a specific type known as a Resonance-Assisted Hydrogen Bond (RAHB). nih.gov This type of bond is particularly strong due to the delocalization of π-electrons in the resulting six-membered ring, which enhances stability. acs.org The presence of this strong hydrogen bond can significantly influence reactivity, for instance, by decreasing the electrophilicity of the aldehyde's carbonyl carbon and hindering reactions at the 2-hydroxyl position. nih.gov

The energy of intramolecular hydrogen bonds in related hydroxyaromatic aldehydes has been calculated using the molecular tailoring approach (MTA), with values typically ranging from 5.4 to 15.4 kcal/mol. mdpi.com

Kinetic and Thermodynamic Characterization of Reactions Involving the Compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, valuable insights can be drawn from studies on structurally similar compounds.

Kinetic data for the atmospheric oxidation of halogenated benzenes by hydroxyl radicals provide an understanding of their environmental persistence. The rate constants for these reactions are temperature-dependent and crucial for calculating tropospheric lifetimes. rsc.org

Kinetic Data for Atmospheric Oxidation of Related Compounds rsc.org

| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Fluorobenzene | 6.1 x 10⁻¹³ | ~18 days |

| Chlorobenzene | 9.9 x 10⁻¹³ | ~11 days |

| Hexafluorobenzene | < 1.0 x 10⁻¹⁵ | >3.5 years |

| Hexachlorobenzene | < 3.0 x 10⁻¹⁵ | >1 year |

This data demonstrates how the degree and type of halogenation affect reaction kinetics and atmospheric persistence.

Calculated Intramolecular Hydrogen Bond Energies (EHB) for a Related Compound nih.govmdpi.com

| Compound | Hydrogen Bond Type | Estimated Energy (kcal/mol) |

| 2,3-Dihydroxybenzaldehyde | Resonance-Assisted (O-H···O=C) | Strong |

| 2,3-Dihydroxybenzaldehyde | Conventional (O-H···O-H) | Weaker |

These energies highlight the substantial thermodynamic stabilization conferred by intramolecular hydrogen bonding.

Computational and Theoretical Studies on 5 Chloro 2,3 Dihydroxybenzaldehyde

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations have become a cornerstone in the study of molecular systems, offering a detailed picture of their properties without the need for empirical data. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique perspective on the molecular world.

Density Functional Theory (DFT) Analyses of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has been widely applied to study the molecular structure and electronic properties of various organic molecules. In the case of substituted benzaldehydes, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data where available.

Table 1: Representative Predicted Molecular Geometry Parameters for a Substituted Benzaldehyde (B42025) using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (aldehyde) | ~1.22 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O-C-H (aldehyde) | ~121° | |

| Dihedral Angle | C-C-C-O (aldehyde) | ~180° (for planarity) |

Note: The values in this table are representative and based on calculations for similar molecules. Specific values for 5-Chloro-2,3-dihydroxybenzaldehyde would require a dedicated computational study.

Ab Initio Computational Methods

Ab initio (from the beginning) computational methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties.

For a molecule like this compound, ab initio calculations can be used to corroborate the results obtained from DFT. They are particularly useful for calculating accurate electronic energies and for studying systems where electron correlation effects are significant. Comparing the results from both DFT and ab initio methods provides a more robust understanding of the molecule's properties.

Conformational Stability and Energetics of Molecular Isomers

The presence of hydroxyl and aldehyde groups in this compound allows for the existence of different conformational isomers due to the rotation around single bonds. Computational methods are essential for determining the relative stabilities of these conformers. By calculating the potential energy surface as a function of specific dihedral angles, the most stable conformer (the one with the lowest energy) can be identified.

Intramolecular hydrogen bonding between the hydroxyl groups and the aldehyde oxygen can play a significant role in stabilizing certain conformations. Theoretical calculations can quantify the energy of these hydrogen bonds, providing a deeper understanding of the factors governing the molecule's preferred three-dimensional structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized. This analysis helps in identifying the regions of the molecule that are most likely to be involved in electron transfer processes. The presence of electron-withdrawing (chloro and aldehyde) and electron-donating (hydroxyl) groups will significantly influence the energies and localizations of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzaldehyde

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are typical energy ranges for similar aromatic aldehydes. Precise values for this compound would require specific calculations.

Electrostatic Potential (ESP) Mapping and Charge Density Distributions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the chlorine atom, due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the hydroxyl groups and the aromatic ring. This information is crucial for understanding the molecule's intermolecular interactions and reactivity.

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contributes to the stability of the molecule.

In this compound, NBO analysis can quantify the stabilization energies associated with various intramolecular interactions. For instance, it can reveal the extent of electron delocalization from the lone pairs of the oxygen and chlorine atoms into the π-system of the benzene (B151609) ring and the carbonyl group. This analysis provides a deeper understanding of the electronic delocalization that influences the molecule's structure, stability, and reactivity.

Nuclear Quadrupole Coupling Constant (NQCC) Calculations for Electronic Structure Elucidation

Nuclear Quadrupole Coupling Constant (NQCC) is a sensitive parameter that provides detailed information about the electronic environment around a quadrupolar nucleus (a nucleus with a spin quantum number I ≥ 1). For this compound, the chlorine atom (specifically the isotopes ³⁵Cl and ³⁷Cl) possesses a nuclear quadrupole moment.

Theoretical calculations of the NQCC for the chlorine nucleus in this molecule would involve high-level quantum chemical methods, such as Density Functional Theory (DFT). These calculations can elucidate the nature of the carbon-chlorine bond, including its ionicity and the charge distribution around the chlorine atom. The magnitude of the NQCC is directly proportional to the electric field gradient at the nucleus, which is highly dependent on the surrounding electron density.

By calculating and analyzing the NQCC, researchers can gain a deeper understanding of:

The precise distribution of electrons within the C-Cl bond.

The extent of covalent versus ionic character of the bond.

The influence of the hydroxyl and aldehyde functional groups on the electronic structure of the benzene ring and, consequently, on the chlorine atom.

Such theoretical data, when compared with experimental values from techniques like nuclear quadrupole resonance (NQR) spectroscopy, can validate the computational models and provide a comprehensive picture of the molecule's electronic structure.

Linear Polarizability and First-Order Hyperpolarizability Computations

The response of a molecule to an external electric field is described by its polarizability and hyperpolarizability. These properties are crucial for understanding a molecule's potential in nonlinear optics (NLO), which has applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting these properties.

Linear Polarizability (α): This property describes the linear response of the molecule's dipole moment to an electric field. It is a measure of how easily the electron cloud of the molecule can be distorted.

First-Order Hyperpolarizability (β): This property governs the second-order nonlinear optical response. A high β value is a key indicator of a molecule's potential as an NLO material.

For this compound, computational studies would typically involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. A 2023 study on ortho-, meta-, and para-chlorobenzaldehydes using DFT with the B3LYP/6-31G'(d,p) basis set provides a relevant example of the expected data. mdpi.comresearchgate.net The results from this study can be used to infer the potential NLO properties of this compound.

| Compound | Dipole Moment (µtot) (Debye) | Polarizability (αtot) (esu) | Hyperpolarizability (βtot) (x 10-30 cm5/esu) |

|---|---|---|---|

| o-Chlorobenzaldehyde | 3.1243 | 71.49 | 155.86 |

| m-Chlorobenzaldehyde | 1.8918 | Not Reported | 240.86 |

| p-Chlorobenzaldehyde | 2.1276 | 74.34 | 820.22 |

The presence of electron-donating hydroxyl groups and the electron-withdrawing chloro and aldehyde groups in this compound suggests that it may possess significant NLO properties due to intramolecular charge transfer.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are powerful tools for investigating the interactions of small molecules with biological macromolecules, such as proteins. These methods can predict binding affinities and modes, which are crucial for drug discovery and design.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This allows for the prediction of the binding affinity and the interaction patterns between the ligand and the protein's active site.

A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).

Preparing the 3D structure of this compound.

Using docking software (e.g., AutoDock Vina) to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

The results of such a study would provide valuable information on whether this compound is likely to bind to a specific protein target and how it might do so.

Protein-Ligand Interaction Profiling and Binding Mode Analysis

Following a molecular docking simulation, a detailed analysis of the protein-ligand interactions is performed to understand the binding mode. This involves identifying the specific amino acid residues in the protein's binding pocket that interact with the ligand and the nature of these interactions. nih.govembl.de

Common types of interactions include:

Hydrogen bonds: These are crucial for the specificity of binding. The hydroxyl and carbonyl groups of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The benzene ring of the compound can form hydrophobic interactions with nonpolar amino acid residues.

Halogen bonds: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand binding.

π-π stacking: The aromatic ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Visualization software, such as PyMOL or BIOVIA Discovery Studio, is used to generate 2D and 3D diagrams of the binding mode, providing a clear picture of the key interactions driving the binding. nih.gov

Structure-Activity Relationship (SAR) Derivations Based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to derive these relationships. nih.govnih.govsigmaaldrich.com

A QSAR study on a series of benzaldehyde derivatives, including this compound, would involve:

Calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Measuring the biological activity of each compound against a specific target.

Using statistical methods, like multiple linear regression, to build a mathematical model that correlates the molecular descriptors with the biological activity. jmaterenvironsci.com

Advanced Spectroscopic Characterization of 5 Chloro 2,3 Dihydroxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present in a molecule. By analyzing the vibrational modes of bonds, techniques like FT-IR and FT-Raman provide a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy of 5-Chloro-2,3-dihydroxybenzaldehyde and its derivatives confirms the presence of key functional groups. For instance, in derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide, the carbonyl groups of esters show absorption bands around 1765 cm⁻¹. lew.ro Amide and hydrazide groups exhibit vibrations between 3180–3370 cm⁻¹ and 1630–1670 cm⁻¹, respectively. lew.ro The formation of an ether bond in some derivatives is indicated by absorption bands in the 1210–1230 cm⁻¹ and 1040–1110 cm⁻¹ regions. lew.ro

In a study of 2,3-dihydroxybenzaldehyde (B126233) oxime, a related compound, characteristic IR peaks were observed, including a strong O-H stretching vibration at 3454 cm⁻¹ and a C=N stretching vibration at 1641 cm⁻¹. rsc.org For 2,5-dihydroxyterephthalaldehyde (B1588973) dioxime, the O-H stretch appears at 3337 cm⁻¹ and the C=N stretch at 1651 cm⁻¹. rsc.org These values provide a reference for identifying similar functional groups in this compound.

A derivative, 3-chloro-4-methoxybenzaldehyde, showed an infrared doublet near 1700 cm⁻¹ (at 1696 and 1679 cm⁻¹) which was attributed to Fermi resonance between the C=O stretching fundamental and a combination of O-CH₃ and C-C stretching vibrations. nih.gov

Table 1: Characteristic FT-IR Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Compound Context | Reference |

| O-H Stretch | 3454 | 2,3-dihydroxybenzaldehyde oxime | rsc.org |

| O-H Stretch | 3337 | 2,5-dihydroxyterephthalaldehyde dioxime | rsc.org |

| Amide N-H Stretch | 3180–3370 | 5-chloro-2-hydroxy-N-phenylbenzamide derivatives | lew.ro |

| C=O Stretch (Ester) | 1765 | 5-chloro-2-hydroxy-N-phenylbenzamide derivatives | lew.ro |

| C=O Stretch (Aldehyde) | ~1700 | 3-chloro-4-methoxybenzaldehyde | nih.gov |

| Amide C=O Stretch | 1630–1670 | 5-chloro-2-hydroxy-N-phenylbenzamide derivatives | lew.ro |

| C=N Stretch | 1641 | 2,3-dihydroxybenzaldehyde oxime | rsc.org |

| C=N Stretch | 1651 | 2,5-dihydroxyterephthalaldehyde dioxime | rsc.org |

| Ether C-O Stretch | 1210–1230 & 1040–1110 | 5-chloro-2-hydroxy-N-phenylbenzamide derivatives | lew.ro |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For the related compound 3-chloro-4-methoxybenzaldehyde, FT-Raman spectra were recorded in the range of 3500–50 cm⁻¹. nih.gov While specific data for this compound is not detailed in the provided results, the study of similar molecules indicates that Raman spectroscopy is a valuable technique for a complete vibrational analysis. nih.gov Generally, Raman spectra of substituted benzenes are simpler than their IR counterparts below 900 cm⁻¹, as the phenyl group C-H wagging modes are weak. s-a-s.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound and its derivatives provides key structural insights. For derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide, the amide protons appear as singlets between δ 10.3 and 11.1 ppm. lew.ro The hydrazide group in hydrazones shows a signal between δ 11.4 and 12.2 ppm, and the azomethine proton (–N=CH–) resonates between δ 7.9 and 8.6 ppm. lew.ro

In the case of 2,3-dihydroxybenzaldehyde, the aldehydic proton (CHO) gives a signal at δ 10.20 ppm, and the two hydroxyl protons (OH) appear as a singlet at δ 9.92 ppm. rsc.org The aromatic protons show signals at δ 7.13, 7.07, and 6.79 ppm. rsc.org For the oxime derivative of 2,3-dihydroxybenzaldehyde, the proton of the C=N-OH group is observed at δ 11.29 ppm, the two phenolic OH protons at δ 9.38 ppm, and the HC=N proton at δ 8.31 ppm. rsc.org

A derivative, 5-chloro-2,4-dihydroxybenzaldehyde, shows signals for the hydroxyl and aldehyde protons at δ 11.38, 10.87, and 9.97 ppm, with the two aromatic protons appearing at δ 7.59 and 6.58 ppm. echemi.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

| Proton Type | Chemical Shift (ppm) | Compound Context | Reference |

| Amide (–CONH–) | 10.3 - 11.1 | 5-chloro-2-hydroxy-N-phenylbenzamide derivatives | lew.ro |

| Hydrazide (–CONHNH–) | 11.4 - 12.2 | Hydrazone derivatives | lew.ro |

| Azomethine (–N=CH–) | 7.9 - 8.6 | Hydrazone derivatives | lew.ro |

| Aldehyde (–CHO) | 10.20 | 2,3-dihydroxybenzaldehyde | rsc.org |

| Hydroxyl (–OH) | 9.92 | 2,3-dihydroxybenzaldehyde | rsc.org |

| Aromatic (Ar-H) | 6.79 - 7.13 | 2,3-dihydroxybenzaldehyde | rsc.org |

| Oxime (C=N-OH) | 11.29 | 2,3-dihydroxybenzaldehyde oxime | rsc.org |

| Phenolic Hydroxyl (Ar-OH) | 9.38 | 2,3-dihydroxybenzaldehyde oxime | rsc.org |

| Azomethine (HC=N) | 8.31 | 2,3-dihydroxybenzaldehyde oxime | rsc.org |

| Hydroxyl/Aldehyde | 11.38, 10.87, 9.97 | 5-chloro-2,4-dihydroxybenzaldehyde | echemi.com |

| Aromatic (Ar-H) | 6.58, 7.59 | 5-chloro-2,4-dihydroxybenzaldehyde | echemi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide, the carbonyl carbons of esters and amides resonate in the range of δ 162–171 ppm, while the aromatic carbons appear between δ 115 and 160 ppm. researchgate.net

For 2,3-dihydroxybenzaldehyde oxime, the carbon atoms of the benzene (B151609) ring and the oxime group show signals at δ 149.8, 148.4, 147.4, 124.1, 118.4, 116.8, and 116.3 ppm. rsc.org In the case of 5-chloro-2-hydroxy-3-nitro-benzaldehyde, ¹³C NMR data is available, though specific shifts are not listed in the provided text. chemicalbook.com

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound

| Carbon Type | Chemical Shift (ppm) | Compound Context | Reference |

| Carbonyl (Ester, Amide) | 162 - 171 | 5-chloro-2-hydroxy-N-phenylbenzamide derivatives | researchgate.net |

| Aromatic | 115 - 160 | 5-chloro-2-hydroxy-N-phenylbenzamide derivatives | researchgate.net |

| Aromatic and Oxime | 116.3 - 149.8 | 2,3-dihydroxybenzaldehyde oxime | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide, mass spectra were obtained using negative ion mode electrospray ionization (ESI). lew.ro For example, one derivative showed a molecular ion peak cluster at m/z 319.28, 319.33, 319.54, 320.40, 320.45, 320.55, 321.55, 321.65, and 321.70, with MS/MS fragmentation peaks at m/z 319.54, 287.34, 247.13, 227.10, 168.81, 153.60, and 93.40. lew.ro Another derivative, 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester, showed a [M+H]⁺ peak at m/z 334.0 and a [M+Na]⁺ peak at m/z 356.1 in positive ion ESI. researchgate.net

The mass spectrum of the related 5-chlorosalicylaldehyde (B124248) shows a top peak at m/z 156. nih.gov For 2,3-dihydroxybenzaldehyde, the molecular weight is 138.12 g/mol . nih.gov

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Mode | m/z Values | Reference |

| 5-chloro-2-hydroxy-N-phenylbenzamide derivative | ESI (-) | 319.28, 319.33, 319.54, 320.40, 320.45, 320.55, 321.55, 321.65, 321.70 (Molecular ion cluster); 319.54, 287.34, 247.13, 227.10, 168.81, 153.60, 93.40 (MS/MS fragments) | lew.ro |

| 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester | ESI (+) | 334.0 ([M+H]⁺), 356.1 ([M+Na]⁺) | researchgate.net |

| 5-chlorosalicylaldehyde | Not specified | 156 (Top Peak) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule, such as this compound, is exposed to UV or visible light, its electrons can be excited from a lower energy level to a higher one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

In organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. wikipedia.org The benzaldehyde (B42025) moiety, with its aromatic ring and carbonyl group, contains π electrons (in the double bonds of the benzene ring and the C=O group) and non-bonding (n) electrons (the lone pairs on the oxygen atoms).

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically characterized by high molar absorptivity and are common in compounds with conjugated systems, such as the aromatic ring in the title compound. libretexts.org For instance, benzene exhibits π → π* transitions at approximately 180 nm, 200 nm, and 255 nm. wikipedia.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital to an antibonding π* orbital. libretexts.org They are generally of lower intensity compared to π → π* transitions. libretexts.org The carbonyl group and hydroxyl groups of this compound possess lone pairs of electrons, making n → π* transitions possible.

The absorption maxima (λmax) are influenced by the solvent in which the spectrum is recorded. Polar solvents can lead to shifts in the absorption wavelength, which can be either a bathochromic shift (to longer wavelength) or a hypsochromic shift (to shorter wavelength), depending on the nature of the transition and the stabilization of the ground and excited states by the solvent. wikipedia.orglibretexts.org

Table 1: UV-Vis Absorption Data for a Related Dihydroxybenzaldehyde Derivative

| Compound | Solvent | λmax (nm) | Reference |

| (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide | Methanol (B129727) | 213, 327 | nih.gov |

This interactive table presents the UV-Vis absorption maxima for a derivative of 3,4-dihydroxybenzaldehyde (B13553), indicating the wavelengths at which electronic transitions occur.

X-ray Crystallography of Related Dihydroxybenzaldehyde Structures and Derivatives

Although the crystal structure of this compound has not been specifically reported in the surveyed literature, the analysis of structurally related dihydroxybenzaldehyde derivatives offers valuable insights into the likely structural features of the title compound.

For example, the crystal structure of 3-chloro-5-fluorosalicylaldehyde, a dihalogenated salicylaldehyde (B1680747) derivative, reveals a planar molecular structure. nih.gov Key features include an intramolecular hydrogen bond between the phenolic hydrogen and the formyl oxygen, with an O—H⋯O distance of 2.6231 (19) Å. nih.gov The molecules in the crystal lattice are packed together through weak intermolecular interactions, including C—H⋯O and C—H⋯F contacts, and exhibit offset face-to-face π-stacking. nih.gov

In another related structure, (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide, the molecule displays an E configuration with respect to the azomethine C=N double bond. nih.gov The crystal structure is stabilized by a three-dimensional network of N—H⋯O and O—H⋯O hydrogen bonds, supplemented by π–π interactions. nih.gov

Table 2: Selected Crystallographic Data for Related Dihydroxybenzaldehyde Derivatives

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| 3-chloro-5-fluorosalicylaldehyde | C3—Cl | 1.7334 (16) | - | - | nih.gov |

| C5—F | 1.3529 (19) | - | - | nih.gov | |

| (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide | C7=O2 | 1.2403 (15) | C6—C7—N1 | 116.49 (11) | nih.gov |

| N2=C8 | 1.2738 (17) | N2—C8—C9 | 120.86 (12) | nih.gov |

This interactive table summarizes key bond lengths and angles from the crystal structures of related dihydroxybenzaldehyde derivatives, providing a basis for understanding the expected molecular geometry of this compound.

Based on these related structures, it can be inferred that the crystal structure of this compound would likely feature a planar aromatic ring with the chloro, hydroxyl, and aldehyde substituents. Intramolecular hydrogen bonding between the adjacent hydroxyl and aldehyde groups is highly probable, influencing the conformation of the molecule. The crystal packing would be governed by a combination of intermolecular hydrogen bonds involving the hydroxyl groups and potential weak interactions involving the chlorine atom, as well as π–π stacking of the aromatic rings.

Investigation of Biological Activities and Molecular Interaction Mechanisms

Mechanistic Studies of Enzyme Modulation

The unique structural features of 5-Chloro-2,3-dihydroxybenzaldehyde, namely the catechol (2,3-dihydroxy) group, the aldehyde function, and the chloro-substitution, are pivotal in its interactions with various enzymes.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is dependent on ATP and is crucial for the stability and function of numerous signaling proteins involved in cancer cell proliferation and survival. conicet.gov.ar Its inhibition can simultaneously disrupt multiple oncogenic pathways, making it a significant target in cancer therapy. conicet.gov.ar The energy for Hsp90's function comes from ATP hydrolysis at its N-terminal domain. conicet.gov.ar

Research into small molecule inhibitors has included Schiff base derivatives of dihydroxy benzaldehydes. Studies on Schiff bases derived from 2,4-dihydroxy benzaldehyde (B42025), an isomer of the title compound, have shown that these molecules can act as Hsp90 inhibitors. conicet.gov.arnih.gov The mechanism involves binding to the N-terminal ATP binding site, thereby suppressing the protein's essential ATPase activity. conicet.gov.ar The effectiveness of these inhibitors is influenced by hydrogen bond interactions within this binding site. conicet.gov.ar While extensive research has been conducted on 2,4-dihydroxy benzaldehyde derivatives, specific mechanistic studies on Schiff base derivatives of this compound as Hsp90 inhibitors are not prominently featured in the current scientific literature. However, the general principles of Hsp90 inhibition by dihydroxy benzaldehyde-based compounds suggest a potential area for future investigation.

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. researchgate.net Inhibitors of this enzyme are of great interest in the cosmetic, food, and medical industries. researchgate.net

Benzaldehyde derivatives, particularly those with hydroxyl groups on the phenyl ring, have been widely studied as tyrosinase inhibitors. The inhibitory mechanism often involves the compound binding to the enzyme's active site and chelating the copper ions, which are essential for catalytic activity. For instance, derivatives of 3,4-dihydroxybenzaldehyde (B13553) have been shown to be effective inhibitors. researchgate.net Kinetic studies on related compounds, such as certain chalcone-like analogs, have revealed a competitive mode of inhibition, where the inhibitor competes with the substrate (like L-DOPA) for binding to the enzyme's active site. researchgate.net The presence of a catechol moiety is a strong indicator of potential tyrosinase inhibitory activity due to its copper-chelating ability. While specific kinetic data for this compound is not extensively detailed, its catechol structure suggests it likely acts as a competitive inhibitor by interacting with the dicopper center of the tyrosinase active site.

Lipoxygenases (LOXs) are enzymes involved in the inflammatory cascade. Research on the inhibition of soybean 15-lipoxygenase (15-sLOX) provides insights into the structural requirements for LOX inhibitors. Studies involving various phenolic compounds have demonstrated that a free catechol group is a critical structural feature for inhibitory activity. frontiersin.orgnih.gov

In studies on 3-n-alk(en)yl-catechols isolated from Lithraea caustica, acetylation of the catechol's hydroxyl groups was found to eliminate the inhibitory effect on 15-sLOX, confirming the necessity of the free catechol moiety for enzyme interaction. frontiersin.orgnih.gov Although these studies did not specifically test this compound, the compound's 2,3-dihydroxy substitution forms a catechol group. This structural feature strongly suggests that it could potentially exhibit inhibitory activity against soybean lipoxygenase through mechanisms similar to other catechol-containing inhibitors, which typically involve redox interactions with the enzyme's active site iron.

Mammalian DNA topoisomerases are enzymes that manage the topology of DNA and are essential for processes like DNA replication and transcription. Topoisomerase I creates transient single-strand breaks to relax DNA supercoiling. While various natural and synthetic compounds have been investigated as topoisomerase inhibitors for therapeutic purposes, there is currently no available research in the reviewed literature detailing any interference or inhibitory activity of this compound on mammalian DNA topoisomerase I.

Alpha-Glucosidase: Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. plos.orgfrontiersin.org Natural flavonoids and other phenolic compounds are known to be promising modulators of α-glucosidase activity. nih.gov The mechanism often involves competitive inhibition at the enzyme's active site. researchgate.net While direct studies on this compound are scarce, research on related structures, such as 5-bromo/chloro substituted chalcones, indicates that halogenated phenolic compounds are of interest as potential α-glucosidase inhibitors. dryfasting.com

Bovine Kidney Aldose Reductase: Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. In diabetic conditions, the accumulation of sorbitol in insulin-independent tissues can lead to long-term complications. dergipark.org.tr Consequently, AR inhibition is a key therapeutic strategy. Recent studies have evaluated various benzaldehyde derivatives as AR inhibitors, with some showing higher potency than standard inhibitors. dergipark.org.tr The inhibitory mechanism of flavonoids against AR has been shown to be non-competitive. nih.gov Given that benzaldehydes are a class of compounds actively being investigated for AR inhibition, and that this compound possesses the core benzaldehyde structure with hydroxyl substitutions known to contribute to inhibitory activity in related flavonoids, it represents a candidate of interest for AR inhibition, though specific mechanistic data is not yet available.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid leads to hyperuricemia and gout, making XO inhibitors important therapeutic agents. nih.gov

Direct research on this compound's interaction with XO is limited, but a significant study on the closely related analog, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) , provides profound insights. DHNB was found to be a potent, mixed-type inhibitor of XO. nih.gov The study emphasized that the catechol moiety, the aldehyde group, and the substitution at the C-5 position (nitro group in the case of DHNB) were all crucial for its potent inhibitory activity. nih.gov The mechanism involves interaction with the molybdenum center of the enzyme. nih.gov

Given the structural parallels—a catechol core, an aldehyde function, and a halogen substitution at the C-5 position—it is highly probable that this compound also interacts with and potentially inhibits xanthine oxidase through a similar mechanism. The electron-withdrawing nature of the chloro group, similar to the nitro group, could play a significant role in this interaction.

Research into Antimicrobial Action

The antimicrobial potential of phenolic aldehydes is a significant area of research, though studies focusing specifically on this compound are not extensively available. However, insights can be drawn from its parent compound, 2,3-dihydroxybenzaldehyde (B126233), and other chlorinated aromatic aldehydes.

Mechanisms of Antimicrobial Activity Against Specific Bacterial Strains (e.g., Mycobacterium avium subsp. paratuberculosis, Staphylococcus aureus)

Direct mechanistic studies on the action of this compound against Mycobacterium avium or Staphylococcus aureus have not been prominently reported in the available literature. However, research on related compounds provides valuable insights. For instance, derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antimicrobial properties. One such study demonstrated that a novel sulfonamide derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed notable activity against Mycobacterium kansasii, a related mycobacterial species. nih.gov Another derivative in the same study, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was the most active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 µmol/L. nih.gov

Furthermore, the non-chlorinated parent molecule, 2,3-dihydroxybenzaldehyde, has been evaluated against a wide array of bovine mastitis S. aureus isolates. nih.govnih.gov In a study of 172 isolates, it demonstrated antimicrobial activity with a MIC50 (the concentration required to inhibit the growth of 50% of isolates) of 500 mg/L. nih.govnih.gov This suggests that the dihydroxybenzaldehyde structure itself possesses a basal level of anti-staphylococcal activity. The introduction of a chloro- group at the 5-position, as in this compound, could potentially modify this activity, a hypothesis that warrants direct investigation.

Table 1: Antimicrobial Activity of Related Benzaldehyde Derivatives

| Compound/Derivative | Target Organism | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

Effects on Foodborne Bacteria and Related Mechanistic Insights

Specific studies detailing the effects of this compound on foodborne bacteria are scarce. However, research into the broader class of phenolic benzaldehydes offers mechanistic clues. A study on various benzaldehydes, including 2,3-dihydroxybenzaldehyde, against Listeria monocytogenes, Salmonella enteritidis, and Lactobacillus plantarum suggested that these compounds likely act on the exterior of the bacterial cells. The research indicated that the antibacterial effect did not depend on the compound's ability to partition into the cell (lipophilicity), pointing towards a surface-level interaction. It was proposed that the aldehydes might compete with iodoacetate for sulfhydryl groups on the cell envelope, suggesting that these groups are a potential target for their antibacterial action.

The parent compound, 2,3-dihydroxybenzaldehyde, was found to have bacterial activity (BA50) values of 670 mg/L against several foodborne pathogens, including Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. nih.gov The effect of the chlorine atom in this compound on this activity against foodborne pathogens remains to be elucidated through direct experimental testing.

Evaluation of Antioxidant and Radical Scavenging Properties

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. While this compound has not been the specific subject of extensive antioxidant assays, the principles governing its potential activity can be derived from studies on dihydroxybenzaldehyde (DHB) isomers. wiserpub.com

The antioxidant activity of DHBs is related to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Assays like the CUPRIC Reducing Antioxidant Capacity (CUPRAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to measure this potential. wiserpub.com Research shows a clear relationship between the position of the hydroxyl groups and the antioxidant capacity. wiserpub.com For dihydroxybenzaldehydes, the ability to donate an electron from the hydroxyl groups is a key mechanism. wiserpub.com The presence of two adjacent hydroxyl groups, as in the 2,3-dihydroxy (catechol-like) arrangement of this compound, is known to be favorable for antioxidant activity due to the potential for forming a stable intramolecular hydrogen bond and a stabilized semiquinone radical after hydrogen donation.

Studies on other halogenated dihydroxybenzyl compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde, have demonstrated significant scavenging activity against DPPH, hydroxyl, and alkyl radicals, underscoring the potent antioxidant properties that can be expected from halogenated catechol structures.

Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro Investigations)

Induction of Apoptosis in Cancer Cells

A structurally related compound, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), isolated from a marine-derived fungus, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells. nih.gov Treatment with CHBA led to characteristic apoptotic changes, including chromatin condensation, the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of caspase-9 and caspase-3. nih.gov Furthermore, CHBA was found to induce DNA damage and cause cell cycle arrest in the S phase. nih.gov These findings suggest that a chloro-dihydroxy aromatic structure can trigger the intrinsic apoptosis pathway.

While CHBA is a benzyl (B1604629) alcohol and not a benzaldehyde, its activity highlights a potential mechanism that could be shared or modified in this compound. The aldehyde functional group could introduce different cellular interactions and metabolic fates, potentially altering the cytotoxic profile.

Inhibition of Cell Proliferation and Viability

The inhibition of cancer cell growth is a key indicator of a compound's therapeutic potential. In vitro studies on various hydroxybenzaldehydes have demonstrated their ability to reduce cell viability. For example, 2,4,5-trihydroxybenzaldehyde (B1348259) has shown significant cytotoxicity against human leukemia HL-60 cells. nih.gov

The study on 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA) also documented a significant decrease in the proliferation and viability of HeLa cells, with a reported IC50 (the concentration required to inhibit growth by 50%) of approximately 35 µM. nih.gov This demonstrates that a chlorinated dihydroxyaromatic compound can effectively inhibit cancer cell growth. The specific impact of the 5-chloro-2,3-dihydroxy substitution pattern on benzaldehyde's ability to inhibit cell proliferation across different cancer cell lines remains a subject for future research.

Table 2: Cytotoxic Activity of a Related Chloro-Dihydroxy Aromatic Compound

| Compound | Cell Line | Effect | IC50 | Reference |

|---|

Anti-Parasitic Activity and Mechanisms of Action (In Vitro Studies)

Research on other chlorinated and hydroxylated aromatic compounds has demonstrated significant anti-parasitic effects. For instance, a study on a chloroquinolin derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), showed high efficacy against Leishmania infantum and Leishmania amazonensis. nih.gov The compound was effective against both promastigote and amastigote forms of the parasite and was also able to treat infected macrophages. nih.gov The mechanism of action for GF1059 was found to involve the induction of changes in the parasite's mitochondrial membrane potential and an increase in reactive oxygen species production. nih.gov Similarly, vanillin (B372448) derivatives have been evaluated for their antileishmanial activity, with some compounds showing effectiveness against Leishmania species by altering the parasite's mitochondrial membrane potential, leading to the production of reactive oxygen species and ultimately cell death. nih.gov

Furthermore, studies on benzimidazole (B57391) derivatives have highlighted the importance of substitution patterns in determining anti-parasitic activity against protozoa like Trichomonas vaginalis and Giardia intestinalis. rsc.org The anti-trypanosomal activity of iron chelators has also been investigated, with hydrophobic compounds generally showing better efficacy. nih.gov For example, 2,3-dihydroxybenzoic acid, a related dihydroxy compound, exhibited weak trypanocidal effects, which was attributed to its water solubility. nih.gov

To illustrate the potential range of anti-parasitic activity, the following table presents data from studies on related compounds.

| Compound/Extract | Parasite | In Vitro Activity (IC₅₀) | Reference |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania infantum (promastigotes) | - | nih.gov |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania amazonensis (promastigotes) | - | nih.gov |

| Vanillin derivative 3s | Leishmania infantum (promastigotes) | SI = 25.1 | nih.gov |

| Vanillin derivative 3t | Leishmania infantum (promastigotes) | SI = 45.2 | nih.gov |

| 2,3-Dihydroxybenzoic acid | Trypanosoma brucei | 220 µM | nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene 1m | Plasmodium falciparum (W2 strain) | 0.07 µM | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene 1m | Plasmodium falciparum (3D7 strain) | 0.06 µM | mdpi.com |

| 5-Chlorobenzimidazolyl-chalcone derivative 3e | Plasmodium falciparum (CQ-resistant) | 0.32-1.96 µM | researchgate.net |

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. SI (Selectivity Index) is the ratio of the toxic concentration to the effective concentration.

Comprehensive Analysis of Protein-Ligand Binding Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. For this compound, understanding its potential binding modes within the active sites of parasitic enzymes is crucial for elucidating its mechanism of action. This section explores the theoretical protein-ligand binding interactions of this compound, focusing on hydrogen bonding, hydrophobic interactions, and the influence of its substituents.

Characterization of Hydrogen Bonding Networks in Binding Pockets

Hydrogen bonds are fundamental to the specificity and stability of protein-ligand complexes. This compound possesses multiple functional groups capable of participating in hydrogen bonding. The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, while the aldehyde (-CHO) group's oxygen atom can act as a hydrogen bond acceptor.

The presence of adjacent hydroxyl groups (catechol moiety) allows for the formation of a bidentate chelate with metal ions within an enzyme's active site, or it can form two hydrogen bonds with nearby amino acid residues. In a study of 2,5-dihydroxybenzaldehyde (B135720), it was observed that one hydroxyl group forms an intramolecular hydrogen bond with the carbonyl group, while the other forms an intermolecular hydrogen bond with a symmetry-equivalent molecule in the crystal lattice. researchgate.net This highlights the versatile hydrogen bonding capabilities of dihydroxybenzaldehydes. The specific geometry of the binding pocket will determine the nature of the hydrogen bonding network formed by this compound.

Identification of Hydrophobic Interactions Mediating Binding

Hydrophobic interactions are a major driving force for ligand binding to proteins. The benzene (B151609) ring of this compound provides a hydrophobic surface that can interact with nonpolar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine. The chlorine atom, being a lipophilic substituent, is expected to enhance these hydrophobic interactions.

Molecular docking studies of other chlorinated compounds have shown the importance of hydrophobic contacts. For example, the chloro-substituted naphthyl ring of a dihydrofolate reductase (DHFR) inhibitor makes significant hydrophobic contact with leucine, phenylalanine, and proline residues in the enzyme's active site, leading to enhanced inhibition. nih.gov It is therefore plausible that the chloro-substituted phenyl ring of this compound would similarly engage in hydrophobic interactions within the binding site of a target parasitic enzyme.

Influence of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the benzaldehyde ring play a critical role in determining the binding affinity and selectivity of the molecule. The chloro and dihydroxy groups of this compound are expected to significantly influence its interaction with protein targets.

The chlorine atom, as a halogen, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govnih.gov This interaction can contribute to binding affinity and selectivity. nih.gov Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the aromatic ring and influence the pKa of the hydroxyl groups, thereby affecting hydrogen bonding strength.

The two hydroxyl groups are crucial for forming strong hydrogen bonds with the protein target. The relative positions of these hydroxyl groups are also important. For instance, in a series of furoxan and benzofuroxan (B160326) derivatives with leishmanicidal activity, ortho-substituted compounds were found to be more potent than meta- or para-substituted ones, suggesting that the spatial arrangement of functional groups is critical for activity. nih.gov

The following table summarizes the key functional groups of this compound and their potential roles in protein-ligand interactions.

| Substituent/Functional Group | Position | Potential Role in Binding |

| Aldehyde (-CHO) | 1 | Hydrogen bond acceptor |

| Hydroxyl (-OH) | 2 | Hydrogen bond donor/acceptor |

| Hydroxyl (-OH) | 3 | Hydrogen bond donor/acceptor |

| Chlorine (-Cl) | 5 | Hydrophobic interactions, Halogen bonding |

| Benzene Ring | - | Hydrophobic interactions, π-π stacking |

Environmental Fate and Degradation Studies of 5 Chloro 2,3 Dihydroxybenzaldehyde

Degradation Pathways in Aqueous and Environmental Matrices